7-Chloro-4-hydroxy-3-nitro-coumarin
Description
7-Chloro-4-hydroxy-3-nitro-coumarin is a structurally complex coumarin derivative characterized by a chloro substituent at position 7, a hydroxyl group at position 4, and a nitro group at position 3. Coumarins with nitro and hydroxyl substitutions are widely studied for their electronic and steric effects, which influence reactivity, solubility, and biological activity. For instance, nitro groups enhance electrophilicity, while hydroxyl groups contribute to hydrogen bonding and acidity . The chloro substituent at position 7 may further modulate electron distribution and steric hindrance, affecting both synthetic accessibility and physicochemical properties .
Properties
Molecular Formula |
C9H4ClNO5 |
|---|---|
Molecular Weight |
241.58 g/mol |
IUPAC Name |
7-chloro-4-hydroxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C9H4ClNO5/c10-4-1-2-5-6(3-4)16-9(13)7(8(5)12)11(14)15/h1-3,12H |
InChI Key |
WLXORWBDJTUCLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=O)C(=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
7-Chloro-4-hydroxy-3-nitro-coumarin exhibits promising anticancer activity. Research indicates that coumarin derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and regulating cell proliferation. Notably:
- Mechanism of Action : Compounds like this compound have been shown to induce apoptosis in cancer cells through multiple pathways, including the MAPK signaling pathway and inhibition of NEDD8 activating enzyme, which is crucial for cancer cell survival .
- Cell Lines Tested : Studies have demonstrated significant cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines. For instance, the compound exhibited stronger inhibition of A549 cells compared to HeLa cells, highlighting its potential as an anticancer agent .
- Case Studies : In vitro studies have reported that treatment with this compound resulted in a dose-dependent decrease in cell viability and invasion capabilities in A549 cells .
Antibacterial Properties
The antibacterial efficacy of this compound has been evaluated against various strains:
- Tested Strains : The compound was tested against Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. Results indicated that it has a pronounced inhibitory effect on Klebsiella pneumoniae, making it a candidate for further development as an antibacterial agent .
- Mechanism : The antibacterial action is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function, although specific mechanisms remain under investigation.
Neuroprotective Effects
Recent studies suggest that this compound may also possess neuroprotective properties:
- Alzheimer’s Disease Research : Molecular docking studies have indicated that coumarin derivatives can act as acetylcholinesterase inhibitors, which are critical for treating cognitive dysfunction associated with Alzheimer’s disease. The compound has shown potential in ameliorating memory deficits in animal models .
Quantum Chemical Analysis and Spectroscopy
The characterization of this compound through various spectroscopic methods has provided insights into its electronic properties:
- Spectroscopic Techniques : Fourier-transform infrared (FTIR), Raman spectroscopy, and UV-visible spectroscopy were utilized to study the compound's vibrational modes and electronic transitions. These analyses support its bioactivity and help elucidate the structure-function relationship crucial for drug design .
Summary Table of Applications
| Application Type | Activity | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis | Strong inhibition of A549 cells |
| Antibacterial | Effective against bacteria | Significant activity against Klebsiella pneumoniae |
| Neuroprotective | Acetylcholinesterase inhibitor | Potential benefits for Alzheimer’s treatment |
Comparison with Similar Compounds
Nitro-Substituted Coumarins
- 6-Nitro-7-hydroxy-4-methylcoumarin (): Nitration of 7-hydroxy-4-methylcoumarin yields 6- and 8-nitro isomers. The 6-nitro derivative (Compound IV in ) is reduced to 6-amino-7-hydroxy-4-methylcoumarin using stannous chloride, highlighting the reducibility of nitro groups in specific positions.
8-Nitro-7-hydroxy-4-methylcoumarin () :
This isomer demonstrates separable nitration products, suggesting positional selectivity under acidic conditions. The 3-nitro group in 7-chloro-4-hydroxy-3-nitro-coumarin may similarly influence reactivity in substitution or cyclization reactions .
Chloro-Substituted Coumarins
- Their synthesis via condensation of 3-(7-chloroquinolin-4-yl)amino chalcones with phenylhydrazines demonstrates the stability of the 7-chloro group under reflux conditions. This stability may extend to 7-chloro coumarins, suggesting compatibility with harsh synthetic steps .
Hydroxy-Substituted Coumarins
- 7-Hydroxy-3-(4'-methoxyphenyl)coumarin () :
The hydroxyl group at position 7 enhances solubility in polar solvents, whereas the 4-hydroxy group in the target compound may increase acidity (pKa ~9–10 for coumarin hydroxyls). This positional difference could affect interactions in biological systems or coordination chemistry .
Physicochemical Properties
Key Observations :
- Nitro and chloro groups generally increase melting points due to enhanced intermolecular forces (e.g., dipole interactions). For example, Compound 32 () with a 7-chloro and arylpyrazoline moiety melts at 210–212°C, higher than its analogs .
- Hydroxyl groups improve solubility in ethanol and water, critical for biological assays .
Nitration Strategies
- Target Compound: Likely synthesized via electrophilic nitration at position 3. describes nitration of 7-hydroxy-4-methylcoumarin using HNO₃/H₂SO₄, yielding 6- and 8-nitro isomers. Positional selectivity in nitration may depend on directing effects of existing substituents (e.g., 7-Cl and 4-OH in the target compound) .
Reduction of Nitro Groups
- 6-Nitro Coumarins () : Reduced to amines using SnCl₂/HCl/EtOH. The 3-nitro group in the target compound may require tailored conditions (e.g., catalytic hydrogenation) due to steric or electronic differences .
Spectroscopic Characterization
- Nitro Groups: IR absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching). NMR shifts for nitro groups are typically deshielded (e.g., δ 8.2–8.5 ppm in ¹H-NMR for adjacent protons) .
- Chloro Substituents : ¹³C-NMR signals near δ 110–120 ppm for aromatic chlorides .
Preparation Methods
Synthesis of 7-Chloro-4-hydroxycoumarin
The foundational step involves constructing the 7-chloro-4-hydroxycoumarin intermediate. The Pechmann condensation is a widely used method for coumarin synthesis, leveraging substituted phenols and β-keto esters.
Pechmann Condensation with Chlorinated Phenols
A modified Pechmann reaction using 5-chlororesorcinol (2,4-dihydroxy-5-chlorobenzene) and ethyl acetoacetate in the presence of sulfuric acid yields 7-chloro-4-methylcoumarin. Demethylation via oxidative hydrolysis converts the 4-methyl group to a hydroxyl group:
Alternative Chlorination Strategies
Electrophilic chlorination of 4-hydroxycoumarin using sulfuryl chloride (SO₂Cl₂) in acetic acid introduces chlorine at position 7, guided by the hydroxyl group’s activating effect.
Nitration of 7-Chloro-4-hydroxycoumarin
The introduction of the nitro group at position 3 follows established nitration protocols for hydroxycoumarins.
Nitration with Nitric Acid in Acetic Acid
A mixture of concentrated nitric acid (HNO₃) and glacial acetic acid selectively nitrates the coumarin ring at position 3, adjacent to the hydroxyl group.
Regioselectivity and Mechanistic Insights
Nitration occurs preferentially at position 3 due to the hydroxyl group’s electron-donating resonance effect, which activates the ortho and para positions. Steric hindrance from the chlorine at position 7 further directs nitration to position 3.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar coumarin core with intramolecular hydrogen bonding between the hydroxyl (O–H) and nitro (O=N) groups (Fig. 1). Key bond lengths include:
-
O(4)–H···O(3): 1.82 Å
-
C(7)–Cl: 1.74 Å
Optimization and Challenges
Q & A
Q. How can researchers optimize the synthesis of 7-Chloro-4-hydroxy-3-nitro-coumarin while minimizing byproduct formation?
Methodological Answer: Use factorial design to systematically test variables (e.g., reaction temperature, stoichiometry of nitrating agents, and solvent polarity). For example, a 2³ factorial design can identify interactions between variables and determine optimal conditions. Statistical tools like ANOVA can validate the significance of each factor .
| Factor | Range Tested | Impact on Yield (%) | Byproduct Formation (g/L) |
|---|---|---|---|
| Temperature (°C) | 60–100 | ±25% | ±15% |
| Nitration Time (hr) | 2–6 | ±18% | ±10% |
| Solvent (Polarity Index) | 4.0–6.5 | ±30% | ±20% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Combine UV-Vis spectroscopy (to detect π→π* transitions in the coumarin core) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For structural elucidation, use ¹H/¹³C NMR with deuterated DMSO to resolve hydroxyl and nitro proton signals. Cross-validate with IR spectroscopy to confirm nitro (1520–1350 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) functional groups .
Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?
Methodological Answer: Conduct accelerated stability studies using buffer solutions (pH 2–12) at 40°C for 4 weeks. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid). Compare peak area reductions to quantify degradation rates. Include kinetic modeling (e.g., first-order decay) to predict shelf-life .
Advanced Research Questions
Q. How can AI-driven simulations improve reaction pathway predictions for this compound derivatives?
Methodological Answer: Integrate COMSOL Multiphysics with machine learning models (e.g., neural networks) to simulate reaction kinetics and thermodynamics. Train models on datasets of nitro-coumarin derivatives, including activation energies and intermediate stability. Validate predictions using microfluidic reactors for real-time data acquisition .
| Parameter | AI Prediction | Experimental Validation | Error Margin (%) |
|---|---|---|---|
| Activation Energy (kJ/mol) | 85.3 | 82.1 | 3.7 |
| Intermediate Lifetime (ms) | 12.4 | 11.9 | 4.0 |
Q. What strategies resolve contradictions in reported bioactivity data for nitro-coumarins?
Methodological Answer: Perform meta-analysis of published datasets, focusing on assay conditions (e.g., cell line variability, incubation time). Use Bland-Altman plots to identify systematic biases. Replicate conflicting studies under standardized protocols (e.g., fixed ATP concentration in cytotoxicity assays) to isolate experimental variables .
Q. How do surface adsorption properties of this compound influence its environmental persistence?
Methodological Answer: Employ quartz crystal microbalance (QCM) measurements to quantify adsorption on indoor surfaces (e.g., glass, PVC). Combine with DFT calculations to model binding energies. For field validation, use microspectroscopic imaging (e.g., AFM-IR) to map compound distribution on real-world surfaces .
| Surface Material | Adsorption Capacity (ng/cm²) | Binding Energy (eV) |
|---|---|---|
| Glass | 12.5 ± 1.2 | -0.45 |
| PVC | 18.7 ± 2.1 | -0.62 |
Q. What advanced reactor designs enhance the scalability of nitro-coumarin synthesis?
Methodological Answer: Implement continuous-flow reactors with in-line IR monitoring for real-time feedback. Optimize residence time distribution (RTD) using computational fluid dynamics (CFD). Compare batch vs. flow performance metrics (e.g., space-time yield, impurity profiles) .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility values for this compound?
Methodological Answer: Discrepancies arise from solvent purity and temperature control. Standardize measurements using a shake-flask method with HPLC quantification. Include ionic strength adjustments (e.g., 0.1 M NaCl) to mimic physiological conditions. Report results with Hansen solubility parameters for better comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
